(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Description

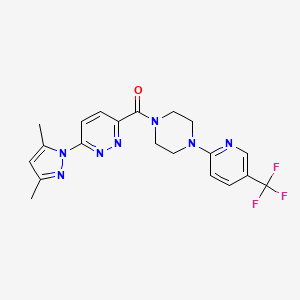

The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic organic molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety. The methanone bridge connects this pyridazine system to a piperazine ring, which is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N7O/c1-13-11-14(2)30(27-13)18-6-4-16(25-26-18)19(31)29-9-7-28(8-10-29)17-5-3-15(12-24-17)20(21,22)23/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGLQTYXTHDSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a complex arrangement that contributes to its biological activity.

Antitubercular Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating tuberculosis. For instance, a series of substituted pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating the potential effectiveness of pyrazole-based compounds in treating tuberculosis .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. A review of various studies indicates that compounds with similar structures have shown efficacy in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. For example, certain derivatives exhibited IC50 values as low as 0.52 μM against COX-II, indicating strong anti-inflammatory potential .

Synthesis and Evaluation

A study focused on synthesizing novel pyrazole derivatives, including those similar to the compound , reported that several synthesized compounds displayed pronounced biological activity. Notably, some derivatives were effective as plant growth stimulants, suggesting a broader range of biological interactions beyond human health applications .

Cytotoxicity Assessments

In evaluating the safety profile of these compounds, cytotoxicity assays were performed on human embryonic kidney (HEK-293) cells. The results indicated that many active compounds were non-toxic at therapeutic concentrations, making them suitable candidates for further development .

Data Table: Summary of Biological Activities

| Activity Type | Compound(s) Tested | IC50/IC90 Values | Notes |

|---|---|---|---|

| Antitubercular | Various Pyrazole Derivatives | 1.35 - 2.18 μM | Significant activity against M. tuberculosis |

| Anti-inflammatory | Pyrazole Derivatives | 0.52 - 22.25 μM | Effective against COX-I/II |

| Cytotoxicity | Selected Pyrazole Derivatives | Non-toxic | Safe at therapeutic concentrations |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of pyrazole derivatives known for their biological activities, particularly as anticancer agents and enzyme inhibitors. Recent studies have highlighted the following applications:

- Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated promising anticancer properties by targeting specific proteins involved in cancer progression .

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, which can be crucial in treating diseases such as cancer and inflammatory disorders. Research indicates that modifications to the pyrazole ring can enhance binding affinities to target enzymes .

- Neuropharmacological Effects : Some studies suggest that similar piperazine-based compounds may exhibit psychopharmacological effects, making them candidates for further research in treating neurological disorders .

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The findings indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has demonstrated that modifications to the pyrazole structure can lead to increased potency against specific targets such as BRD4 proteins involved in cancer signaling pathways. Compounds structurally related to (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone showed varying degrees of inhibition, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

Pyridazine core: Known for electron-deficient properties, enhancing binding to aromatic residues in enzyme active sites.

3,5-Dimethylpyrazole : A common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), contributing to hydrogen bonding and hydrophobic interactions.

Piperazine linker : Enhances solubility and conformational flexibility, often seen in CNS-targeting drugs.

Trifluoromethylpyridine : A metabolically stable substituent that improves lipophilicity and bioavailability.

Table 1: Hypothetical Comparison with Structural Analogs

Key Observations:

- Unlike methylofuran (a cofactor in microbial metabolism with furan and glutamic acid units ), the target compound’s pyridazine and trifluoromethyl groups suggest divergent applications, possibly in therapeutic contexts.

- Compared to catechin gallates (flavonoids with antioxidant properties ), the target compound lacks phenolic hydroxyl groups but includes electron-withdrawing substituents (e.g., trifluoromethyl), which may favor receptor binding over redox activity.

Methodological Insights from Evidence

- The table format used in tea comparisons (e.g., Table 1 in ) is adapted here to hypothesize functional differences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone?

- Methodology : Synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Pyrazole-Pyridazine Core Formation : Refluxing 3,5-dimethylpyrazole with pyridazine derivatives in ethanol or DMF under catalytic conditions (e.g., acetic acid) to form the pyrazolyl-pyridazine backbone .

- Piperazine-Trifluoromethylpyridine Coupling : Nucleophilic substitution or amide bond formation between piperazine and 5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical for yield optimization .

- Final Methanone Assembly : Use of coupling agents like EDCI/HOBt or DCC for ketone bond formation between intermediates .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 2.2–2.5 ppm, trifluoromethyl at δ 120–125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at ~495.18 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly the orientation of the trifluoromethylpyridine moiety .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Evaluate solubility in polar aprotic (DMF, DMSO), protic (ethanol, methanol), and semi-aqueous buffers (PBS with 1% DMSO).

- Key Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for in vitro assays |

| Ethanol | ~15 | Limited for high-concentration dosing |

| PBS | <1 | Requires co-solvents for biological testing |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with Cl/CH on pyridine; vary pyrazole alkyl groups) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) and compare IC values. For example:

| Analog | Pyrazole Substituent | IC (nM) |

|---|---|---|

| Parent | 3,5-Dimethyl | 12.3 |

| A | 3-Methyl | 45.7 |

| B | 5-Ethyl | 89.2 |

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PI3Kγ or serotonin receptors .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodology :

- Assay Standardization : Control variables like ATP concentration (for kinase assays) or cell passage number .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis via flow cytometry) .

- Meta-Analysis : Compare datasets across studies using tools like Prism to identify outliers or batch effects .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -NH) to improve LogP (target range: 2–3) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For example, CYP3A4-mediated oxidation of the pyridazine ring may require blocking .

- Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability in animal models .

Q. What are the critical factors in designing stability studies for long-term storage?

- Methodology :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the methanone group) .

- Stabilizers : Add antioxidants (BHT) or desiccants (silica gel) to lyophilized formulations .

- Analytical Monitoring : Track purity via HPLC at t = 0, 3, 6, 12 months under accelerated conditions .

Data Contradiction Analysis

Q. Why might this compound exhibit opposing effects in different cell lines (e.g., proliferation vs. apoptosis)?

- Methodology :

- Cell-Specific Receptor Expression : Profile target receptor density (e.g., EGFR, VEGFR) via qPCR or Western blot .

- Pathway Crosstalk : Use phosphoproteomics (LC-MS/MS) to map signaling differences (e.g., Akt/mTOR in resistant lines) .

- Microenvironment Factors : Test under hypoxic vs. normoxic conditions; hypoxia often upregulates drug efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.